N-(4-bromo-3-chlorophenyl)formamide
Overview
Description
N-(4-bromo-3-chlorophenyl)formamide: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of formamide where the hydrogen atom is replaced by a 4-bromo-3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorophenyl)formamide typically involves the reaction of 4-bromo-3-chloroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
4-bromo-3-chloroaniline+formic acid→this compound+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-3-chlorophenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(4-bromo-3-chlorophenyl)amine.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: N-(4-bromo-3-chlorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)formamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms (bromine and chlorine) on the phenyl ring can influence its binding affinity and specificity towards these targets. The formamide group may also play a role in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
N-(4-chlorophenyl)formamide: Similar structure but lacks the bromine atom.
N-(4-bromophenyl)formamide: Similar structure but lacks the chlorine atom.
N-(3-chlorophenyl)formamide: Similar structure but with the chlorine atom in a different position.
Uniqueness: N-(4-bromo-3-chlorophenyl)formamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can impart distinct chemical and biological properties compared to its mono-halogenated counterparts. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDMAXIFXQRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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